3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a combination of heterocyclic structures, including oxazole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents like DAST or Deoxo-Fluor . The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling these intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenyl group on the oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid
- 5-Phenyl-1,3,4-thiadiazole derivatives
- Imidazole containing compounds
Uniqueness
3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is unique due to its combination of oxazole and piperidine rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c29-24(21-15-22(31-27-21)18-6-2-1-3-7-18)28-12-10-17(11-13-28)16-30-23-14-19-8-4-5-9-20(19)25-26-23/h1-3,6-7,14-15,17H,4-5,8-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFIARBSZHJBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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